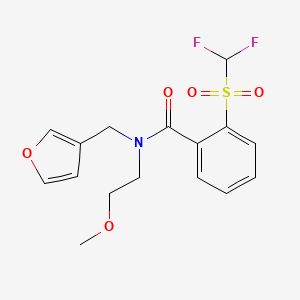

![molecular formula C18H16ClF6N3O3S B2836014 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[4-(trifluoromethoxy)phenyl]sulfonyl-1,4-diazepane CAS No. 1022400-77-6](/img/structure/B2836014.png)

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[4-(trifluoromethoxy)phenyl]sulfonyl-1,4-diazepane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Synthesis Analysis

The demand for TFMP derivatives has been increasing steadily in the last 30 years . The synthesis of TFMP groups within other molecules is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Scientific Research Applications

Synthetic Applications

Derivatives of trifluoropropene and diazepines have been explored for their reactivity and potential in synthesis. For instance, derivatives of 3,3,3-trifluoropropene have been used as trifluoromethylated synthons in reactions with diazo compounds, leading to the formation of various substituted pyrazolines, pyrazoles, cyclopropanes, or allylsulfones. These compounds are of interest due to their fair to excellent yields and their utility in further synthetic applications (Plancquaert et al., 1996). Similarly, air-stable azomethine ylides have facilitated the catalytic multicomponent [5 + 2] cycloaddition reactions, leading to the formation of biologically active 1,4-diazepine compounds, showcasing a novel pathway for the synthesis of complex structures (Lee et al., 2014).

Material Science Applications

In the realm of material science, the synthesis of poly(benzoxazole) precursors incorporating diazepine and diazo-derivatives has been reported. These precursors have been developed to exhibit photosensitive properties, enabling the creation of fine positive images and patterns through exposure to UV light and subsequent thermal treatment. This process is crucial for the development of photosensitive materials with applications in electronics and material fabrication (Ebara et al., 2002).

Proton Exchange Membrane Applications

Further extending into the domain of energy and materials science, the synthesis and characterization of sulfonated polytriazole copolymers from semifluorinated diazide monomers have been explored. These copolymers, with varying degrees of sulfonation, have shown promising properties as proton exchange membranes. Their good solubility, thermal and chemical stability, low water uptake, and high mechanical properties make them suitable for fuel cell applications, demonstrating the wide-ranging potential of compounds involving diazide and sulfonyl functionalities (Saha et al., 2017).

Mechanism of Action

Future Directions

properties

IUPAC Name |

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[4-(trifluoromethoxy)phenyl]sulfonyl-1,4-diazepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClF6N3O3S/c19-15-10-12(17(20,21)22)11-26-16(15)27-6-1-7-28(9-8-27)32(29,30)14-4-2-13(3-5-14)31-18(23,24)25/h2-5,10-11H,1,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNVCWMBQXHXMDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=C(C=C(C=N3)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClF6N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

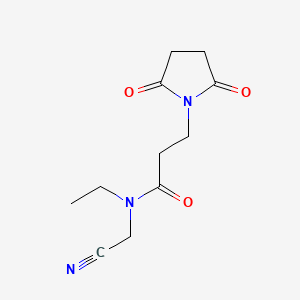

![N-[(1R)-1-(2-Methoxyphenyl)ethyl]-N-methylprop-2-enamide](/img/structure/B2835931.png)

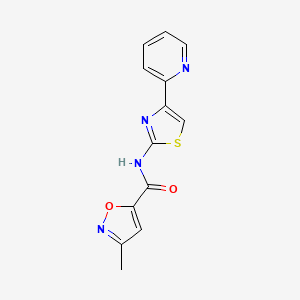

![Ethyl 5,5,7,7-tetramethyl-2-(3-methylisoxazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2835932.png)

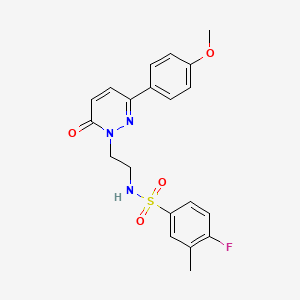

![[6-(Trifluoromethyl)pyridazin-3-yl]methanamine](/img/structure/B2835933.png)

![Tert-butyl 1-(aminomethyl)-4-(dimethylcarbamoyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4'-piperidine]-1'-carboxylate](/img/structure/B2835935.png)

![(2E)-2-cyano-3-[5-(2,4,6-trichlorophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2835938.png)

![N-[2-[1-[(3,4-dichlorophenyl)methyl]benzimidazol-2-yl]ethyl]acetamide](/img/structure/B2835939.png)

![2-Cyano-N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]pyridine-4-carboxamide](/img/structure/B2835941.png)

![Rel-(3aR,3bS,5s,6aR,6bS)-2-(tert-butoxycarbonyl)decahydrocyclopenta[3,4]cyclobuta[1,2-c]pyrrole-5-carboxylic acid](/img/structure/B2835949.png)

![4-Phenyl-1-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]butan-2-ol;dihydrochloride](/img/structure/B2835953.png)